molecular formula C15H24N4O3 B5520914 4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine

4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine

Cat. No. B5520914
M. Wt: 308.38 g/mol
InChI Key: YJSQFLQRRQFBSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including "4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine," involves several key steps such as condensation reactions, chlorination, and nucleophilic substitution. For instance, a method for synthesizing similar morpholine derivatives involves starting from commercially available precursors through a sequence of reactions that include condensation, followed by chlorination and nucleophilic substitution, achieving a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017). Another approach involves palladium-catalyzed cross-coupling reactions using triorganoindium reagents for the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, showcasing the versatility and efficiency of this method (Martínez, Pérez-Caaveiro, Peña-López, Sarandeses, & Pérez Sestelo, 2012).

Molecular Structure Analysis

Molecular structure analysis through techniques such as FT-IR, NMR, UV-vis spectroscopy, and DFT/HSEH1PBE methods reveals detailed insights into the molecular conformation, vibrational frequencies, chemical shift values, HOMO-LUMO, MEP, and NBO analyses of morpholine derivatives. Such studies enable a comprehensive understanding of the molecular geometry, electronic structure, and intramolecular interactions that define the stability and reactivity of these compounds (Dede, Avcı, & Bahçelī, 2018).

Chemical Reactions and Properties

Morpholine derivatives undergo various chemical reactions, including photochemical oxidation, which leads to the formation of multiple products through processes such as photochemical dehydrogenation, autoxidation, and ring cleavage. These reactions are instrumental in understanding the chemical behavior and potential applications of these compounds (Maki, Shimada, Sako, Kitade, & Hirota, 1988).

Scientific Research Applications

1. Kinase Inhibition and Drug Discovery

4-(Pyrimidin-4-yl)morpholines serve as privileged pharmacophores in the inhibition of PI3K and PIKKs, crucial for the development of selective inhibitors targeting specific pathways in cancer therapy. The morpholine oxygen in these compounds forms key hydrogen bonding interactions, enhancing selectivity over a broad kinome spectrum. This characteristic has led to the discovery of potent, selective dual inhibitors of mTORC1 and mTORC2, demonstrating the potential of morpholine derivatives in targeted cancer therapies (Hobbs et al., 2019).

2. Imaging Agents for Neurological Disorders

In neurological research, specifically Parkinson's disease, morpholine derivatives have been synthesized as potential PET imaging agents. For example, the synthesis of [11C]HG-10-102-01 aims at imaging LRRK2 enzyme activity, a target of significant interest for understanding and potentially treating Parkinson's disease. The production of this tracer from its precursor demonstrates the application of morpholine derivatives in developing diagnostic tools for neurological conditions (Wang et al., 2017).

3. Synthetic Methodologies and Chemical Properties

The synthesis of morpholine derivatives often involves complex reactions, offering insights into chemical properties and synthesis strategies. For instance, the development of synthetic methodologies for compounds like 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives highlights the importance of these compounds in inhibiting tumor necrosis factor alpha and nitric oxide. These synthetic approaches not only shed light on the chemical versatility of morpholine derivatives but also their potential therapeutic applications (Lei et al., 2017).

4. Enhancing Drug Delivery Systems

Research into morpholine derivatives extends into drug delivery systems, where modifications aim at improving solubility, permeability, and enzymatic stability. These studies are crucial for the development of prodrugs or drug candidates with enhanced topical or systemic bioavailability. For instance, novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen have been synthesized to improve topical drug delivery, showcasing the role of morpholine derivatives in enhancing the pharmacokinetic properties of existing drugs (Rautio et al., 2000).

properties

IUPAC Name

4-[4-methyl-6-(2-morpholin-4-ylethoxy)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-13-12-14(22-11-4-18-2-7-20-8-3-18)17-15(16-13)19-5-9-21-10-6-19/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSQFLQRRQFBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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